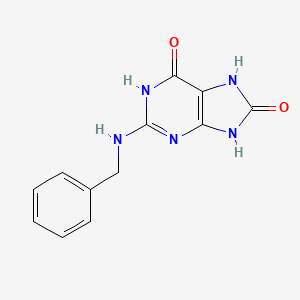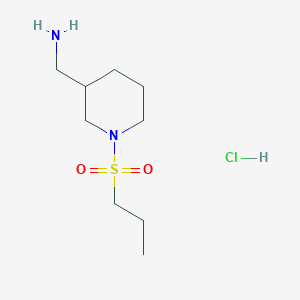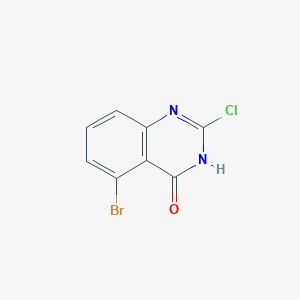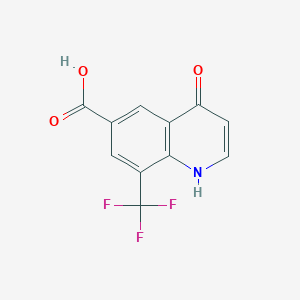![molecular formula C16H16O3 B11858019 2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- CAS No. 838841-34-2](/img/structure/B11858019.png)
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-: is a complex organic compound that belongs to the class of furobenzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a furobenzopyran core with specific methyl and methylpropyl substitutions, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- typically involves multi-step organic reactions. One common approach is the acid-catalyzed tandem reaction, which includes the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols.
Reaction Conditions: The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions.
Reaction Mechanism: The tandem reaction proceeds via a Friedel–Crafts-type alkylation followed by a cyclization sequence to form the furobenzopyran core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furobenzopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and anti-inflammatory properties.
Pharmacology: It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: The unique structural properties of the compound make it useful in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
2H-Furo[2,3-c]pyran-2-one: A structurally related compound with similar biological activities.
4H-Chromen-4-one: Another related compound with a chromenone core, known for its diverse pharmacological properties.
Uniqueness
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- is unique due to its specific substitutions at the 4 and 8 positions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
838841-34-2 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
8-butan-2-yl-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C16H16O3/c1-4-9(2)14-8-12-13(18-14)6-5-11-10(3)7-15(17)19-16(11)12/h5-9H,4H2,1-3H3 |
InChIキー |
VZOQPXINMPHLTO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-](/img/structure/B11857951.png)



![5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11857972.png)
![1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester](/img/structure/B11857977.png)
![Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11857984.png)
![Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11858006.png)




![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)
